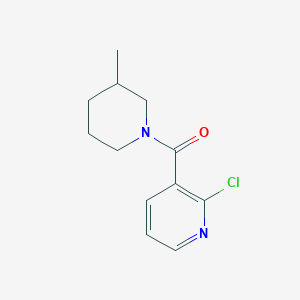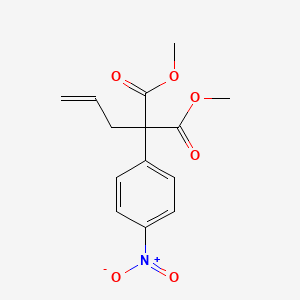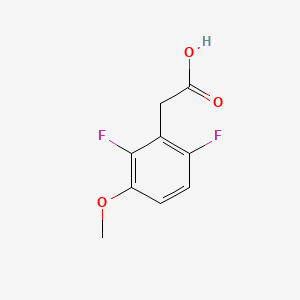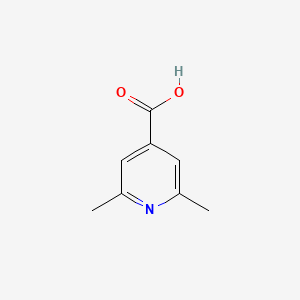![molecular formula C20H13F3N2 B1307927 2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1307927.png)
2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a trifluoromethyl group, and a propenenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Propenenitrile Moiety: The propenenitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar structural features.
Other Pyrrole Derivatives: Compounds containing the pyrrole ring, which may exhibit similar chemical reactivity and biological activities.
Uniqueness
2-(4-Pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C20H13F3N2 |
|---|---|
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
2-(4-pyrrol-1-ylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C20H13F3N2/c21-20(22,23)19-6-2-1-5-16(19)13-17(14-24)15-7-9-18(10-8-15)25-11-3-4-12-25/h1-13H |
Clave InChI |
JNJAXGMKFSOPBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)




